molecular formula C6H12O6 B8254897 Psicofuranose

Psicofuranose

Cat. No.: B8254897
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-JDJSBBGDSA-N
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Description

Psicofuranose is a rare sugar that belongs to the class of hexoses It is a furanose form of psicose, which is the C-3 epimer of fructoseIt has a similar sweetness intensity to sucrose but contributes fewer calories, making it an attractive alternative for low-calorie sweeteners .

Preparation Methods

Synthetic Routes and Reaction Conditions

Psicofuranose can be synthesized through several methods. One common approach involves the enzymatic epimerization of fructose using psicose 3-epimerase. This enzyme catalyzes the conversion of fructose to psicose, which can then be converted to this compound . Another method involves the use of microbial oxidation-reduction procedures combined with enzymatic epimerizations of ketohexoses .

Industrial Production Methods

Industrial production of this compound often involves the large-scale enzymatic conversion of fructose to psicose, followed by purification and crystallization processes. The use of environmentally friendly procedures, such as microbial oxidation-reduction, allows for the production of this compound in substantial quantities .

Chemical Reactions Analysis

Types of Reactions

Psicofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the furanose ring.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound to its corresponding alcohols.

    Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-acetamido-3-deoxy-D-psicofuranose and fully protected 3-acetamido-3-deoxy-D-psicofuranose .

Comparison with Similar Compounds

Psicofuranose can be compared with other similar compounds, such as:

    Fructose: this compound is the C-3 epimer of fructose, meaning it has a different configuration at the third carbon atom. This difference results in distinct chemical and biological properties.

    Tagatose: Tagatose is another ketohexose with similar properties to this compound. It is used as a low-calorie sweetener and has potential health benefits, such as improving blood sugar control and gut health.

Properties

IUPAC Name

(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-JDJSBBGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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